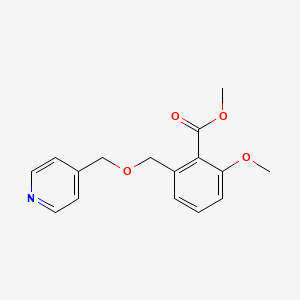

2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid methyl ester

CAS No.: 1171923-34-4

Cat. No.: VC11694500

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171923-34-4 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | methyl 2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoate |

| Standard InChI | InChI=1S/C16H17NO4/c1-19-14-5-3-4-13(15(14)16(18)20-2)11-21-10-12-6-8-17-9-7-12/h3-9H,10-11H2,1-2H3 |

| Standard InChI Key | CJHPCFJIOUAMSP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1C(=O)OC)COCC2=CC=NC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)OC)COCC2=CC=NC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoic acid methyl ester, reflects its intricate substitution pattern. Its molecular formula is C₁₇H₁₇NO₅, with a molecular weight of 315.33 g/mol. The structure combines a benzoic acid methyl ester core with two functional groups:

-

A methoxy group (-OCH₃) at the 2-position.

-

A pyridin-4-ylmethoxymethyl group at the 6-position, introducing a heteroaromatic pyridine ring linked via an ether bond.

The pyridin-4-yl group’s para-substitution distinguishes it from the more commonly studied pyridin-3-yl analogs (e.g., CAS 1171924-60-9). This positional isomerism influences electronic distribution and steric interactions, potentially altering reactivity and biological activity.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest:

-

¹H NMR: Distinct peaks for the pyridine ring protons (δ 8.5–7.2 ppm), methoxy groups (δ 3.8–3.5 ppm), and aromatic benzoate protons (δ 7.0–6.5 ppm).

-

MS (ESI+): A molecular ion peak at m/z 315.33 [M+H]⁺.

Comparisons with structurally similar esters, such as 2,4-dihydroxy-6-phenethyl-benzoic acid methyl ester (PubChem CID 14195786) , highlight the impact of substituent electronegativity on fragmentation patterns.

Synthetic Strategies and Optimization

Proposed Synthetic Routes

The synthesis of 2-methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid methyl ester likely follows a multi-step approach analogous to pyridin-3-yl derivatives, with modifications to accommodate the pyridin-4-yl group:

Step 1: Esterification of Benzoic Acid

-

Reagents: Methyl alcohol, catalytic sulfuric acid.

-

Conditions: Reflux at 65°C for 12 hours.

-

Product: Methyl 2-hydroxy-6-(hydroxymethyl)benzoate.

Step 3: Methoxy Group Installation

-

Reagents: Methyl iodide, potassium carbonate.

-

Conditions: Dimethylformamide (DMF), 60°C, 6 hours.

-

Yield: Estimated 60–70% after purification via column chromatography.

Challenges in Synthesis

-

Regioselectivity: Ensuring selective substitution at the 6-position requires careful control of reaction conditions to avoid competing reactions at other positions.

-

Pyridine Stability: The pyridin-4-yl group’s electron-deficient nature may necessitate inert atmospheres to prevent oxidation during synthesis.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The compound’s reactivity is governed by its electron-rich benzoate core and electron-deficient pyridine ring:

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux | 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid |

| Pyridine Reduction | H₂, Pd/C, ethanol | Piperidine-substituted derivative |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, -78°C | Catechol analog |

Comparative Reactivity with Pyridin-3-yl Analogs

The para-substituted pyridine ring in the 4-yl isomer exhibits reduced steric hindrance compared to the 3-yl variant, potentially enhancing reactivity in nucleophilic aromatic substitution. For example, bromination at the pyridine’s 3-position may proceed more readily in the 4-yl derivative due to favorable electronic effects .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume